3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N-methyl-benzamide
Overview
Description
3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N-methyl-benzamide is a synthetic organic compound with the molecular formula C16H16F3N3O. It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a benzamide moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N-methyl-benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 6-dimethylamino-4-trifluoromethyl-pyridine, which is then subjected to a series of reactions to introduce the benzamide group. The key steps include:
Nitration and Reduction: Nitration of a suitable pyridine precursor followed by reduction to obtain the amino derivative.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Amidation: Coupling the trifluoromethylated pyridine with a benzoyl chloride derivative under basic conditions to form the benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N-methyl-benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the benzamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N-methyl-benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N-methyl-benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It may inhibit specific enzymes or bind to receptors, modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid
- 3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-thiobenzoic acid
- N-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acetamide
Uniqueness
3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N-methyl-benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]-N-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O/c1-20-15(23)11-6-4-5-10(7-11)13-8-12(16(17,18)19)9-14(21-13)22(2)3/h4-9H,1-3H3,(H,20,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLHCFIPIXVRKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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